8-[3-(azepan-1-yl)propyl]-4-hydroxy-1,7-dimethyl-1H-imidazo[2,1-f]purin-2(8H)-one
Overview
Description
8-[3-(azepan-1-yl)propyl]-4-hydroxy-1,7-dimethyl-1H-imidazo[2,1-f]purin-2(8H)-one is a complex organic compound with a unique structure that includes an azepane ring, a hydroxy group, and a purine derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-[3-(azepan-1-yl)propyl]-4-hydroxy-1,7-dimethyl-1H-imidazo[2,1-f]purin-2(8H)-one typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the imidazo[2,1-f]purin-2(8H)-one core, followed by the introduction of the azepane ring and the hydroxy group. Common reagents used in these reactions include various alkylating agents, oxidizing agents, and catalysts to facilitate the formation of the desired product under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and the development of more efficient purification techniques to ensure the compound is produced at a high purity suitable for its intended applications.
Chemical Reactions Analysis
Types of Reactions
8-[3-(azepan-1-yl)propyl]-4-hydroxy-1,7-dimethyl-1H-imidazo[2,1-f]purin-2(8H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to modify the imidazo[2,1-f]purin-2(8H)-one core.
Substitution: The azepane ring can undergo substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to increase reaction efficiency.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can lead to the formation of a ketone, while substitution reactions can introduce new functional groups onto the azepane ring, potentially altering the compound’s properties and applications.
Scientific Research Applications
8-[3-(azepan-1-yl)propyl]-4-hydroxy-1,7-dimethyl-1H-imidazo[2,1-f]purin-2(8H)-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 8-[3-(azepan-1-yl)propyl]-4-hydroxy-1,7-dimethyl-1H-imidazo[2,1-f]purin-2(8H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The pathways involved in these interactions can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
8-[3-(azepan-1-yl)propyl]-4-hydroxy-1,7-dimethyl-1H-imidazo[2,1-f]purin-2(8H)-one: shares similarities with other purine derivatives and azepane-containing compounds.
Indole derivatives: These compounds also contain nitrogen heterocycles and have diverse biological activities.
Coumarin derivatives: Known for their biological properties and synthetic versatility.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties
Properties
IUPAC Name |
6-[3-(azepan-1-yl)propyl]-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N6O2/c1-13-12-24-14-15(21(2)18(26)20-16(14)25)19-17(24)23(13)11-7-10-22-8-5-3-4-6-9-22/h12H,3-11H2,1-2H3,(H,20,25,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTYPBIQNRTWKCA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C3=C(N=C2N1CCCN4CCCCCC4)N(C(=O)NC3=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N6O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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